L-701,324 is a synthetic compound classified as a selective antagonist at the glycineB receptors. [, , , , , , ] It is primarily used in scientific research to investigate the role of the glycineB binding site on the N-methyl-D-aspartate (NMDA) receptor complex in various biological processes. [, , , , , , , , , , , , , , ]
L-701324 is classified as a N-methyl-D-aspartate receptor antagonist. It specifically targets the glycine binding site on the receptor, which is crucial for its activation. The compound has been studied in various contexts, including its effects on dopamine metabolism and muscle rigidity induced by antipsychotic medications like haloperidol .
The synthesis of L-701324 involves several steps, typically starting from commercially available precursors. The process includes:
Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity .
The molecular structure of L-701324 can be described as follows:
X-ray crystallography has been employed to confirm the three-dimensional arrangement of atoms within L-701324, revealing insights into its potential interactions with the NMDA receptor .
L-701324 participates in various chemical reactions primarily related to its role as an NMDA receptor antagonist:
The mechanism of action of L-701324 involves its competitive antagonism at the glycine binding site on the NMDA receptor:
L-701324 exhibits several notable physical and chemical properties:
L-701324 has several scientific applications, particularly in pharmacology and neuroscience:
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels critical for excitatory neurotransmission, synaptic plasticity, learning, and memory. Their activation requires simultaneous binding of glutamate (the primary agonist) and a co-agonist—either glycine or D-serine—at distinct sites on the GluN1 subunit. This dual activation mechanism ensures precise control over calcium influx, which triggers downstream signaling cascades essential for long-term potentiation (LTP), neurodevelopment, and neuronal survival [2] [8]. Dysregulation of NMDA receptors is implicated in neuropsychiatric disorders, including depression, schizophrenia, and Parkinson's disease, making their modulation a key therapeutic strategy.
The glycine-binding site (GlyB) on NMDA receptors offers a pharmacologically advantageous target because, unlike competitive glutamate antagonists, GlyB antagonists avoid psychotomimetic side effects while still modulating receptor hyperactivation. Antagonists here prevent glycine-dependent conformational changes necessary for channel opening, thereby reducing excessive calcium influx linked to excitotoxicity, neuroinflammation, and synaptic dysfunction. This site’s selectivity enables interventions in conditions like treatment-resistant depression, where NMDA receptor overactivity disrupts neuroplasticity, and Parkinson's disease, where glutamatergic overdrive exacerbates motor symptoms [4] [7] [10].
Early GlyB antagonists like HA-966 and kynurenic acid demonstrated proof-of-concept efficacy but lacked potency and selectivity. The quinolinone derivative L-701324 (7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolone) emerged as a breakthrough with sub-nanomolar affinity (IC₅₀ = 2 nM for rat brain membranes) and oral bioavailability. Synthesized in the 1990s, it exhibited 1,000-fold selectivity for the GlyB over other NMDA receptor domains and minimal off-target activity at monoamine transporters. Unlike predecessors, L-701324 combined high CNS penetration with sustained in vivo effects, enabling robust preclinical validation in depression and Parkinson's models [1] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1